Technical Monograph: Physicochemical Profiling of 1-[4-(Methoxymethoxy)phenyl]piperazine
Technical Monograph: Physicochemical Profiling of 1-[4-(Methoxymethoxy)phenyl]piperazine
Executive Summary
1-[4-(Methoxymethoxy)phenyl]piperazine (CAS: 1246818-74-5) is a specialized heterocyclic intermediate primarily utilized in the convergent synthesis of triazole antifungal agents, most notably Posaconazole . Structurally, it consists of a piperazine ring N-linked to a phenyl group, which is para-substituted with a methoxymethoxy (MOM) moiety.
The MOM group serves as a vital protecting group for the phenolic hydroxyl, offering stability under basic conditions while remaining selectively labile to mild acids. This monograph details the physicochemical properties, synthesis logic, and handling protocols required for the rigorous application of this compound in drug development.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| CAS Number | 1246818-74-5 |
| IUPAC Name | 1-[4-(Methoxymethoxy)phenyl]piperazine |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.29 g/mol |
| SMILES | COCOC1=CC=C(C=C1)N2CCNCC2 |
| InChI Key | ZRWKBRULROYORK-UHFFFAOYSA-N |
| Structural Features | Piperazine Tail: Secondary amine (basic center).Phenyl Linker: Electron-rich aromatic system.MOM Ether: Acetal-like protecting group (acid-labile).[1] |
Physicochemical Properties[5][6][7][8][9][10]
Solubility Profile
The lipophilic MOM group significantly reduces water solubility compared to its precursor, 1-(4-hydroxyphenyl)piperazine.
-
Aqueous Solubility: Low (< 0.1 mg/mL at neutral pH). Solubility increases significantly at pH < 6.0 due to protonation of the piperazine nitrogen.
-
Organic Solubility: Highly soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), methanol, and ethyl acetate.
-
Partition Coefficient (LogP): Estimated at 1.1 – 1.3 . The MOM group adds lipophilicity (+0.3 to +0.5 LogP units) relative to the methoxy analog (1-(4-methoxyphenyl)piperazine).
Ionization (pKa)
The molecule possesses two nitrogen centers with distinct electronic environments:
-
N4 (Secondary Amine): The distal nitrogen is basic.
-
pKa ≈ 9.0 ± 0.2 (Inferred from 1-(4-methoxyphenyl)piperazine, pKa 8.98).
-
Implication: At physiological pH (7.4), this nitrogen is predominantly protonated (
), enhancing solubility in aqueous buffers.
-
-
N1 (Aniline-like): The nitrogen attached to the phenyl ring is conjugated with the aromatic system.
-
pKa < 2.0 . It is non-basic under standard conditions and does not protonate.
-
Thermal Properties
-
Physical State: Typically isolated as a low-melting solid or viscous oil.
-
Melting Point: Likely 40–50 °C (Analogous to 1-(4-methoxyphenyl)piperazine, mp 42–47 °C).
-
Boiling Point: >300 °C (decomposes).
Stability & Reactivity (The MOM Factor)
The methoxymethoxy group is an acetal. Its stability defines the handling constraints:
-
Acid Stability: Poor. Hydrolyzes rapidly in dilute aqueous acids (e.g., 1M HCl, TFA) to regenerate the phenol.
-
Base Stability: Excellent. Stable to strong bases (NaOH, KOH, LiHMDS), allowing alkylation reactions on the piperazine nitrogen without deprotection.
-
Oxidative Stability: Moderate. Susceptible to N-oxidation if exposed to peroxides.
Synthesis & Experimental Protocols
Synthesis Pathway (Diagram)
The synthesis typically proceeds via the protection of 1-(4-hydroxyphenyl)piperazine.
Caption: Synthesis of the MOM-protected intermediate via nucleophilic substitution. Note the critical requirement for basic conditions to prevent premature hydrolysis.
Detailed Protocol: Protection of 1-(4-hydroxyphenyl)piperazine
Objective: Selective O-protection of the phenol moiety.
Reagents:
-
1-(4-Hydroxyphenyl)piperazine (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.1 eq) [DANGER: Carcinogen]
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolution: Dissolve 1-(4-hydroxyphenyl)piperazine in anhydrous DCM under an inert atmosphere (
). -
Base Addition: Add DIPEA and cool the solution to 0 °C.
-
Alkylation: Add MOM-Cl dropwise over 20 minutes. Note: The reaction is exothermic.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Quench: Quench with saturated
solution. -
Extraction: Extract the organic layer, wash with brine, and dry over
. -
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Silica gel, DCM/MeOH gradient).
Validation Criteria:
-
1H NMR (CDCl3): Look for the characteristic MOM signals: Singlet at
ppm (OCH3) and Singlet at ppm (OCH2O). -
Mass Spec: Observe parent ion
.
Handling & Safety
Critical Hazards
-
MOM-Cl: If synthesizing in-house, be aware that Chloromethyl methyl ether is a known human carcinogen . All reactions must be performed in a certified fume hood with double-gloving.
-
Compound Toxicity: Piperazine derivatives are potential sensitizers and irritants. Avoid inhalation of dust/vapors.
Storage
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.[2]
-
Incompatibility: Keep strictly away from acids (HCl, H2SO4, Acetic Acid) to prevent degradation of the protecting group.
Property Interplay Diagram
Caption: Interdependency of physicochemical properties. The basicity facilitates salt formation, but the acid instability of the MOM group restricts the use of acidic conditions for solubilization.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65364703, 1-[4-(Methoxymethoxy)phenyl]piperazine. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4][5] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MOM group stability).
-
Saksena, A. K., et al. (1996).[6] Stereoselective synthesis of Posaconazole. Tetrahedron Letters, 37(32), 5657-5660. (Contextual reference for the piperazine-phenyl-ether motif in antifungals).
Sources
- 1. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. uregina.ca [uregina.ca]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
